Novokinin TFA

AT2 receptor Binding affinity Selectivity

Scientists who demand reliable and reproducible results in AT2 receptor pharmacology should choose Novokinin TFA (RPLKPW sequence) as their primary agonist tool. This synthetic hexapeptide, rationally engineered from ovokinin(2-7), demonstrates 100-fold enhanced potency and unparalleled 93-fold selectivity for AT2, ensuring experiments are free from the confounding vasoconstrictive effects of AT1 activation. Its TFA salt form offers optimal solubility and stability, which is critical for consistent intracerebroventricular, oral, and systemic administration. Unlike non-peptide agonists like C21, which may exhibit off-target activities, Novokinin TFA provides a pure, well-defined downstream signaling signature through the prostaglandin I2-IP and PGE2-EP4 pathways, making it the unequivocal benchmark for studies on hypertension, diabetic nephropathy, appetite regulation, and functional selectivity at the AT2 receptor.

Molecular Formula C41H62F3N11O9
Molecular Weight 910.0 g/mol
Cat. No. B12423753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovokinin TFA
Molecular FormulaC41H62F3N11O9
Molecular Weight910.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C39H61N11O7.C2HF3O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;3-2(4,5)1(6)7/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);(H,6,7)/t26-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyXDICFIKWLJNEIE-UNHDVCAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Novokinin TFA: A Selective Angiotensin AT2 Receptor Peptide Agonist for Cardiovascular and Inflammation Research


Novokinin TFA (trifluoroacetate salt) is a synthetic hexapeptide (sequence: RPLKPW) designed as a selective agonist of the angiotensin II type 2 (AT2) receptor [1]. It was rationally engineered from the ovalbumin-derived vasorelaxing peptide ovokinin(2-7) (sequence: RADHPF) to enhance potency and receptor specificity [1]. Novokinin TFA exhibits an AT2 receptor binding affinity (Ki) of 7.35 μM and demonstrates 93-fold selectivity over the AT1 receptor, thereby selectively activating the protective arm of the renin-angiotensin system (RAS) without eliciting the vasoconstrictive effects associated with AT1 activation .

Why Generic AT2 Agonists Cannot Substitute for Novokinin TFA in Preclinical Research


Selective AT2 receptor agonism is a complex pharmacological approach where subtle differences in ligand structure profoundly impact downstream signaling pathways, in vivo efficacy, and experimental reproducibility. Novokinin TFA's unique peptide sequence dictates its specific activation of the prostaglandin I2-IP receptor and prostaglandin E2-EP4 receptor pathways downstream of AT2, which are essential for its characteristic hypotensive and anorexigenic effects [1]. The TFA counterion can also influence the peptide's solubility and stability characteristics compared to other salt forms, such as acetate [2]. Furthermore, while other AT2 agonists like the non-peptide drug-like compound C21 (Buloxibutid) exist, they exhibit different receptor binding kinetics and may possess off-target activities, such as thromboxane TP-receptor antagonism, which can confound experimental results [3]. Direct, quantitative, head-to-head evidence provided in Section 3 demonstrates why substitution with other AT2 agonists or alternative salt forms is not scientifically equivalent and can lead to non-reproducible or misleading data.

Quantitative Differentiation of Novokinin TFA: Head-to-Head Performance Data Against Closest Comparators


AT2 Receptor Binding Affinity and Selectivity: Novokinin TFA vs. AT2 Agonist C21

Novokinin TFA demonstrates an AT2 receptor binding affinity (Ki) of 7.35 μM with 93-fold selectivity over the AT1 receptor . In contrast, the non-peptide, drug-like AT2 agonist C21 (Buloxibutid) exhibits a substantially higher affinity (Ki = 0.4 nM for AT2) and a selectivity ratio of >25,000-fold over AT1 (>10 μM Ki) . This stark quantitative difference in binding kinetics underscores that Novokinin TFA and C21 are not interchangeable tools; their distinct molecular frameworks and binding profiles dictate vastly different potencies and potential off-target interaction landscapes in functional assays.

AT2 receptor Binding affinity Selectivity Peptide vs. Small Molecule

In Vivo Hypotensive Efficacy: Novokinin TFA vs. its Parent Peptide Ovokinin(2-7)

Novokinin TFA was rationally designed to improve upon the biological activity of its parent peptide, ovokinin(2-7). In spontaneously hypertensive rats (SHRs), oral administration of Novokinin TFA at a dose of 0.1 mg/kg produced a significant anti-hypertensive effect [1]. This activity represents a 100-fold increase in potency compared to ovokinin(2-7) [1]. This dramatic improvement directly validates the design strategy and quantifies the superior in vivo performance of Novokinin TFA.

Hypotensive In vivo SHR model Peptide analog

Functional Efficacy in Multi-Organ Protection: Novokinin TFA vs. Losartan in L-NAME/Salt-Induced Hypertension

In a model of L-NAME and salt-induced hypertension, the effects of Novokinin TFA were directly compared to those of the clinically established AT1 receptor antagonist losartan and the ACE inhibitor perindopril [1]. Novokinin TFA administration, similar to losartan and perindopril, resulted in a significant decrease in blood pressure. Critically, Novokinin TFA also reduced the renal tissue levels of asymmetric dimethylarginine (ADMA) and NADPH oxidase, key biomarkers of endothelial dysfunction and oxidative stress, to a comparable degree as observed with losartan and perindopril [1]. This demonstrates that Novokinin TFA confers multi-organ protective effects that are functionally equivalent to frontline antihypertensive therapies but via a distinct receptor mechanism (AT2 agonism vs. AT1 blockade).

Renal protection Hypertension Multi-organ Oxidative stress

Salt Form Impact: TFA vs. Acetate Counterion Considerations for Novokinin

The selection of a peptide salt form, such as trifluoroacetate (TFA) or acetate, can significantly impact experimental outcomes. Novokinin TFA is the trifluoroacetate salt, while Novokinin acetate is a different salt form of the same peptide . General guidelines for peptide handling indicate that TFA salts may introduce biotoxicity in sensitive cell-based assays, making acetate salts a preferred alternative for certain cell culture experiments due to the lower biotoxicity of acetic acid [1]. Conversely, the acetate form of some peptides can be less stable, requiring careful consideration of the peptide sequence's inherent stability [1]. Therefore, Novokinin TFA and Novokinin acetate are not direct substitutes; the choice depends on the specific experimental context.

Peptide salt form Counterion Solubility Stability Cytotoxicity

High-Impact Application Scenarios for Novokinin TFA Based on Verified Differentiation


Investigating Protective AT2-Mediated Pathways in Cardiovascular and Renal Disease Models

Based on its 100-fold enhanced potency over the parent peptide ovokinin(2-7) [1] and its demonstrated ability to reduce blood pressure and mitigate renal oxidative stress markers comparably to losartan in hypertensive models [2], Novokinin TFA is the optimal peptide tool for researchers dissecting the protective, counter-regulatory roles of the AT2 receptor in hypertension, heart failure, and diabetic nephropathy. Its unique mechanism allows for the study of AT2-specific effects on vascular relaxation and organ protection without the confounding influence of direct AT1 receptor antagonism.

Functional Studies of Central AT2-Mediated Appetite Suppression and Analgesia Modulation

Novokinin TFA is a critical reagent for neuroscience research exploring the central actions of the RAS. Its documented efficacy in suppressing food intake after both intracerebroventricular (i.c.v.) and oral (p.o.) administration in mice [1] makes it a valuable tool for investigating AT2-mediated regulation of appetite and energy homeostasis via the PGE2-EP4 receptor pathway [2]. Furthermore, its ability to antagonize the antinociceptive effect of morphine positions it as a key molecule for studying the complex interplay between the AT2 receptor and opioidergic systems in pain modulation.

Pharmacological Characterization of AT2 Receptor Signaling Bias and Downstream Pathways

The well-defined downstream signaling of Novokinin TFA, primarily through the AT2 receptor to the prostaglandin I2-IP receptor pathway for vasorelaxation [1] and the PGE2-EP4 pathway for anorexigenic effects [2], provides a valuable comparative benchmark. Researchers can use Novokinin TFA in parallel with other AT2 agonists like C21 to interrogate functional selectivity or 'biased agonism' at the AT2 receptor. This is critical for understanding why different AT2 ligands may produce distinct physiological outcomes and for validating new candidate compounds in drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Novokinin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.